molecular formula C13H16O4S B8273809 Diethyl 4-methylmercaptophthalate

Diethyl 4-methylmercaptophthalate

Cat. No. B8273809
M. Wt: 268.33 g/mol
InChI Key: VBWSLMSCPQCJGK-UHFFFAOYSA-N
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Patent
US04025505

Procedure details

The mixture of 6.0 g of N-(4-nitro-o-tolyl)-4methylmercaptophthalimide, 3.0 g of Raney nickel and 200 ml of ethyl acetate is hydrogenated at 3.1 atm. and room temperature until the hydrogen uptake ceases. It is diluted with dimethylformamide to solubilize any organic material, filtered and the filtrate evaporated. The residue is recrystallized from chloroform-diethyl ether to yield the N-(4-amino-o-tolyl)-4-methylmercaptophthalimide melting at 173°-177°. The starting material is prepared as follows: The mixture of 8.5 g of potassium methylsulfide, 21.2 g of diethyl 4-chlorophthalate and 100 ml of dimethylformamide is stirred at 100°-120° for one week. After cooling it is diluted with diethyl ether, the precipitate filtered off, the filtrate washed with 5% aqueous sodium hydroxide, water, dried and evaporated, to yield the diethyl 4-methylmercaptophthalate. The mixture of 18.2 g thereof and 100 ml of 30% aqueous ethanolic sodium hydroxide is refluxed for 21/2 hours and evaporated. The residue is acidified with concentrated hydrochloric acid and thoroughly extracted with diethyl ether. The extract is washed with water, dried, evaporated and the residue recrystallized from 30% aqueous methanol, to yield the 4-methylmercaptophthalic acid, m.p. 178°-181°. The mixture of 13.0 g thereof and 130 ml of acetic anhydride is refluxed for 3 hours and evaporated, to yield the 4-methylmercaptophthalic anhydride melting at 157°-160°. The mixture of 10.3 g thereof, 7.8 g of 4-nitro-o-toluidine and 100 ml of acetic acid is refluxed for 24 hours and evaporated. The residue is recrystallized from ethanol-ethyl acetate to yield the N-(4-nitro-o-tolyl)-4-methylmercaptophthalimide melting at 155°-157°.
Name
potassium methylsulfide
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH3:3].[K].ClC1[CH:7]=[C:8]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:9](=[CH:15][CH:16]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11].CN(C)C=O>C(OCC)C>[CH3:1][S:2][C:3]1[CH:7]=[C:8]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:9](=[CH:15][CH:16]=1)[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:0.1,^1:3|

Inputs

Step One
Name
potassium methylsulfide
Quantity
8.5 g
Type
reactant
Smiles
CSC.[K]
Name
Quantity
21.2 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)OCC)=CC1)C(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 100°-120° for one week
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
WASH
Type
WASH
Details
the filtrate washed with 5% aqueous sodium hydroxide, water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C(C(=O)OCC)=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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